BenchChemオンラインストアへようこそ!

Ursodesoxycholic Acid Diformate

Physicochemical Characterization Thermal Analysis Synthetic Intermediate

Ursodesoxycholic Acid Diformate (CAS 6159-50-8), systematically named 3α,7β-diformoxy-5β-cholan-24-oic acid, is a chemically protected derivative of the secondary bile acid ursodeoxycholic acid (UDCA). It is classified as a steroid intermediate, not a final active pharmaceutical ingredient (API), with a molecular weight of 448.6 g/mol (C26H40O6).

Molecular Formula C26H40O6
Molecular Weight 448.6 g/mol
CAS No. 6159-50-8
Cat. No. B13417062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsodesoxycholic Acid Diformate
CAS6159-50-8
Molecular FormulaC26H40O6
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C
InChIInChI=1S/C26H40O6/c1-16(4-7-23(29)30)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(31-14-27)12-17(25)13-22(24)32-15-28/h14-22,24H,4-13H2,1-3H3,(H,29,30)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1
InChIKeyLMKQATDCJXKIJD-LBSADWJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ursodesoxycholic Acid Diformate (CAS 6159-50-8): A Core Intermediate for Next-Generation Nor-Bile Acid Therapeutics


Ursodesoxycholic Acid Diformate (CAS 6159-50-8), systematically named 3α,7β-diformoxy-5β-cholan-24-oic acid, is a chemically protected derivative of the secondary bile acid ursodeoxycholic acid (UDCA) . It is classified as a steroid intermediate, not a final active pharmaceutical ingredient (API), with a molecular weight of 448.6 g/mol (C26H40O6) [1]. Its defining structural feature is the formylation of both the 3α- and 7β-hydroxyl groups of UDCA, which fundamentally alters its physicochemical properties, reactivity, and biological role [2]. This compound serves as a critical and documented intermediate, specifically enabling the synthesis of 24-norursodeoxycholic acid (norUDCA), a side-chain-shortened C23 homologue with superior therapeutic efficacy in animal models of sclerosing cholangitis [3].

Why Ursodesoxycholic Acid Diformate Cannot Be Replaced by Generic UDCA or Other Diformate Derivatives


Generic substitution at the procurement stage is a significant risk due to the compound's dual role as a protected intermediate. Direct replacement with Ursodeoxycholic Acid (UDCA) is impossible because the diformate's chemical purpose is to block the 3α- and 7β-hydroxyl groups via esterification, enabling subsequent chemoselective reactions such as side-chain degradation or functionalization that would be compromised by the presence of free hydroxyls on UDCA [1]. Furthermore, substitution with the stereoisomer Chenodesoxycholic Acid Diformate introduces a different lead molecule into the synthesis pathway, targeting 3α,7α-dihydroxycoprostanic acid rather than norUDCA, resulting in a completely divergent and non-interchangeable final product . Even other bile acid diformates, such as hyodeoxycholic acid 3,6-diformate, possess distinct regiochemistry and physical properties, making them unsuitable substitutes for a 3α,7β-dihydroxy-5β-cholane scaffold [2].

Quantitative Differentiation Data for Ursodesoxycholic Acid Diformate (CAS 6159-50-8)


Melting Point Depression vs. Parent UDCA Confirms Derivatization and Impacts Downstream Processing

The diformate derivatization drastically lowers the melting point compared to the parent UDCA, a critical parameter for handling and crystallization. The diformate (6159-50-8) exhibits a melting point (mp) of 170–171 °C , whereas UDCA has a reported mp of 203–204 °C [1]. This represents a decrease of approximately 33 °C.

Physicochemical Characterization Thermal Analysis Synthetic Intermediate

Synthetic Application as an Intermediate for Superior Therapeutic Lead (24-norUDCA) vs. Direct UDCA Use

The compound's primary value proposition is its established role as a synthetic intermediate. It enables the synthesis of 24-norursodeoxycholic acid (norUDCA), a molecule with proven therapeutic superiority over UDCA in a gold-standard animal model of sclerosing cholangitis. UDCA is a marketed drug for this condition, but norUDCA demonstrated dramatically better outcomes: in Mdr2-/- mice, norUDCA strongly improved cholangitis and fibrosis, effects that UDCA did not achieve [1]. Using this intermediate is the validated pathway to access the superior lead compound .

Medicinal Chemistry Drug Synthesis Cholestatic Liver Disease

Chemoselective and Orthogonal Reactivity for Side-Chain Modification vs. UDCA

The diformate protection enables subsequent chemoselective reactions at the side-chain carboxylic acid that would be impossible on unprotected UDCA. Specifically, the diformate is quantitatively converted to an acid chloride and then to a diazoketone for Wolff rearrangement, a key step in producing homologue or nor-bile acids [1]. UDCA's free hydroxyls would react with thionyl chloride, destroying the molecule.

Synthetic Methodology Protecting Group Strategy C23 Bile Acid Synthesis

Purity and Traceability Profile: Supplier-Specified Storage and Handling Data

Reputable suppliers like Pharmaffiliates specify defined storage conditions (2-8°C, refrigerated) for the neat compound, indicating controlled purity and stability monitoring, and categorize it as an 'In House Impurity' or pharmaceutical reference standard [1]. This contrasts with generic bulk UDCA, which is often stored at ambient temperature with less stringent analytical documentation.

Quality Control Analytical Chemistry Reference Standard

Positional Isomer Resolution: Distinction from Chenodeoxycholic Acid Diformate by Physicochemical and Biological End-Product

The compound is the 7β-hydroxy epimer's diformate. While the 7α-epimer, Chenodesoxycholic Acid Diformate (CAS 6058-15-7), shares the same molecular formula (C26H40O6) and weight (448.59 g/mol), the two are not interchangeable . The 7β (UDCA) series leads to norUDCA, which has superior therapeutic properties, whereas the 7α (CDCA) series leads to cholic acid precursors [1]. The difference in their stereochemistry at a single carbon center results in entirely divergent synthetic pathways and therapeutic targets.

Isomer-Specific Synthesis Structure-Activity Relationship Bile Acid Derivative

High-Value Application Scenarios for Ursodesoxycholic Acid Diformate (CAS 6159-50-8)


Synthesis of 24-Norursodeoxycholic Acid (norUDCA) for Preclinical Cholangitis Research

The primary and most defensible application is the synthesis of norUDCA, a potent anti-cholestatic and anti-fibrotic bile acid derivative. Researchers developing novel therapies for primary sclerosing cholangitis (PSC) require this intermediate to produce in-house batches of norUDCA for in vitro and in vivo efficacy studies, directly leveraging the therapeutic superiority data established in Mdr2-/- mouse models [1]. This is not a screening compound but a core synthetic building block for a lead candidate.

Analytical Method Development and Impurity Profiling of UDCA-Based Pharmaceuticals

As a potential synthetic impurity or degradation product of formate ester prodrugs of UDCA, this compound serves as a critical reference standard. Analytical chemists in quality control (QC) and R&D use it to develop and validate HPLC/UPLC-MS methods for detecting and quantifying trace levels of this diformate in bulk UDCA drug substance or formulated products, ensuring regulatory compliance and product safety [2].

Fundamental Research in Bile Acid Chemistry and Protecting Group Strategies

The diformate ester is a classic example of a protecting group strategy in steroid chemistry. Academic and industrial process chemistry groups studying chemoselective transformations on the cholan-24-oic acid scaffold use this compound to explore side-chain modifications, such as Arndt-Eistert homologation or one-carbon degradation, where the formate esters provide the necessary orthogonal protection of the ring hydroxyls [3]. Its defined melting point and handling properties make it a reliable starting material for reaction development.

Synthesis and Evaluation of 'Nor-Bile Acid' Libraries for FXR/TGR5 Receptor Screening

Pharmaceutical companies engaged in structure-activity relationship (SAR) studies around the nor-bile acid scaffold can procure this intermediate. It allows for the efficient, modular synthesis of a diverse library of C23 bile acid analogues by utilizing the protected intermediate for late-stage functionalization of the side chain, a strategy validated by its use in generating bioactive norUDCA. This accelerates medicinal chemistry campaigns targeting metabolic and inflammatory diseases [1].

Quote Request

Request a Quote for Ursodesoxycholic Acid Diformate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.